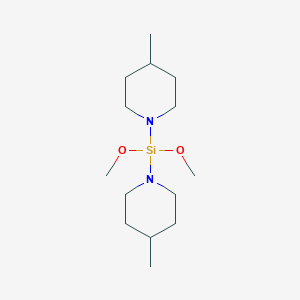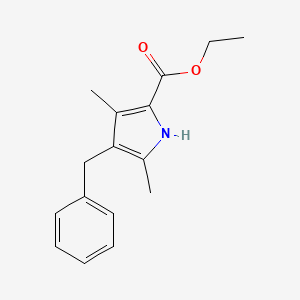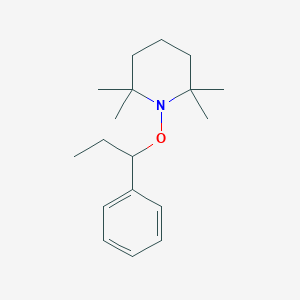![molecular formula C9H6N4O B14265458 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- CAS No. 132474-73-8](/img/structure/B14265458.png)
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its unique structure, which combines the triazine and indole moieties, making it a valuable scaffold for the development of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- typically involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at elevated temperatures. This reaction yields intermediates that are further hydrazinated with hydrazine monohydrate to produce the desired compound . Another method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine or indole rings.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted triazino-indole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to DNA binding and interactions.
Industry: The compound’s derivatives are explored for their antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- involves its interaction with molecular targets such as DNA and iron ions. The compound can bind to DNA, causing conformational changes that inhibit replication and transcription. Additionally, its iron-chelating properties disrupt cellular iron homeostasis, leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-1,2,4-Triazino[5,6-b]indole: Known for its anticancer and antimicrobial activities.
1,2,4-Triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: Exhibits strong DNA binding and potential therapeutic applications.
tert-Butyl-substituted 1,2,4-Triazino[5,6-b]indole: Shows enhanced biological activity due to increased lipophilicity.
Uniqueness
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- stands out due to its unique combination of triazine and indole rings, which provides a versatile scaffold for the development of various biologically active compounds. Its ability to chelate iron and interact with DNA makes it particularly valuable in medicinal chemistry .
Propriétés
| 132474-73-8 | |
Formule moléculaire |
C9H6N4O |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
3,5-dihydrotriazino[5,4-b]indol-4-one |
InChI |
InChI=1S/C9H6N4O/c14-9-8-7(11-13-12-9)5-3-1-2-4-6(5)10-8/h1-4,10H,(H,11,12,14) |
Clé InChI |
RWUGYYZBDAGWQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)



![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
